molecular formula C24H19N3O2S B4803318 1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone

1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone

Cat. No.: B4803318
M. Wt: 413.5 g/mol
InChI Key: CFQYQHIEOMHMHA-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone is a complex organic compound that features a carbazole moiety linked to a quinazoline derivative via a sulfanyl bridge

Preparation Methods

The synthesis of 1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the carbazole and quinazoline precursors, followed by their coupling through a sulfanyl linkage. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl bridge.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline moiety, especially in the presence of strong nucleophiles like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce simpler carbazole and quinazoline derivatives.

Scientific Research Applications

1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound can act as a probe for studying biological processes involving sulfanyl linkages.

    Industry: It may be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The carbazole moiety can intercalate with DNA, while the quinazoline derivative may inhibit specific kinases. The sulfanyl bridge plays a crucial role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds include other carbazole-quinazoline derivatives, such as:

  • 1-(9H-carbazol-9-yl)-2-[(6-chloro-4-methylquinazolin-2-yl)sulfanyl]ethanone
  • 1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-ethylquinazolin-2-yl)sulfanyl]ethanone

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications

Properties

IUPAC Name

1-carbazol-9-yl-2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-15-19-13-16(29-2)11-12-20(19)26-24(25-15)30-14-23(28)27-21-9-5-3-7-17(21)18-8-4-6-10-22(18)27/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQYQHIEOMHMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone
Reactant of Route 2
1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone
Reactant of Route 3
1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone
Reactant of Route 4
1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone
Reactant of Route 5
1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone
Reactant of Route 6
1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone

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